2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one
Overview
Description
2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one is an organic compound with the molecular formula C9H16BrNO2 It is a brominated ketone that features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Mechanism of Action
Target of Action
It is known to be a type of photoinitiator , which suggests that its target could be certain types of chemical bonds in a substrate, which it helps to break or form under exposure to light.
Mode of Action
As a photoinitiator, 2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one is sensitive to light and can initiate a polymerization process when exposed to it . This process involves the compound absorbing light and using the energy to break down into reactive species. These species can then react with monomers in the system, causing them to link together and form a polymer.
Result of Action
The primary result of the action of this compound is the formation of polymers from monomers . This occurs when the compound absorbs light and breaks down into reactive species that can initiate the polymerization process.
Action Environment
The action of this compound is influenced by environmental factors such as light intensity and wavelength, temperature, and the presence of other substances that can react with the reactive species it produces . Its efficacy and stability are likely to be affected by these factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one can be achieved through a multi-step process. One common method involves the bromination of 3-methyl-1-(morpholin-4-yl)butan-1-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.
Major Products
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces the corresponding alcohol.
Oxidation: Results in carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Chemical Biology: Utilized in the study of biological pathways and mechanisms due to its reactivity and functional group diversity.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylbutan-1-one: Lacks the morpholine ring, making it less versatile in terms of reactivity and applications.
3-Methyl-1-(morpholin-4-yl)butan-1-one: Does not contain the bromine atom, limiting its use in nucleophilic substitution reactions.
2-Chloro-3-methyl-1-(morpholin-4-yl)butan-1-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one is unique due to the presence of both a bromine atom and a morpholine ring. This combination allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-3-methyl-1-morpholin-4-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-7(2)8(10)9(12)11-3-5-13-6-4-11/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMJBKOESLCMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCOCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251879 | |
Record name | 2-Bromo-3-methyl-1-(4-morpholinyl)-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-99-2 | |
Record name | 2-Bromo-3-methyl-1-(4-morpholinyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6627-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC60271 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3-methyl-1-(4-morpholinyl)-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-BROMOISOVALERYL)-MORPHOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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